

Investigating CGX1321 in RSPO fusion positive tumors

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Compound of Interest

Compound Name: CGX1321

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An In-depth Technical Guide to the Investigation of **CGX1321** in RSPO Fusion-Positive Tumors
For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of cell proliferation and development, and its aberrant activation is a hallmark of many cancers, particularly those of the gastrointestinal (GI) tract.^{[1][2][3]} Targeting this pathway has been a long-standing goal in oncology, though it has proven challenging.^[1] **CGX1321**, a potent and selective oral inhibitor of the O-acyltransferase Porcupine (PORCN), represents a promising therapeutic strategy.^{[2][3]} By inhibiting PORCN, **CGX1321** blocks the secretion of Wnt ligands, thereby disrupting the activation of Wnt signaling.^{[2][3]} This mechanism is predicted to be particularly effective in tumors harboring genetic alterations upstream in the pathway, such as R-spondin (RSPO) gene fusions.^[1]

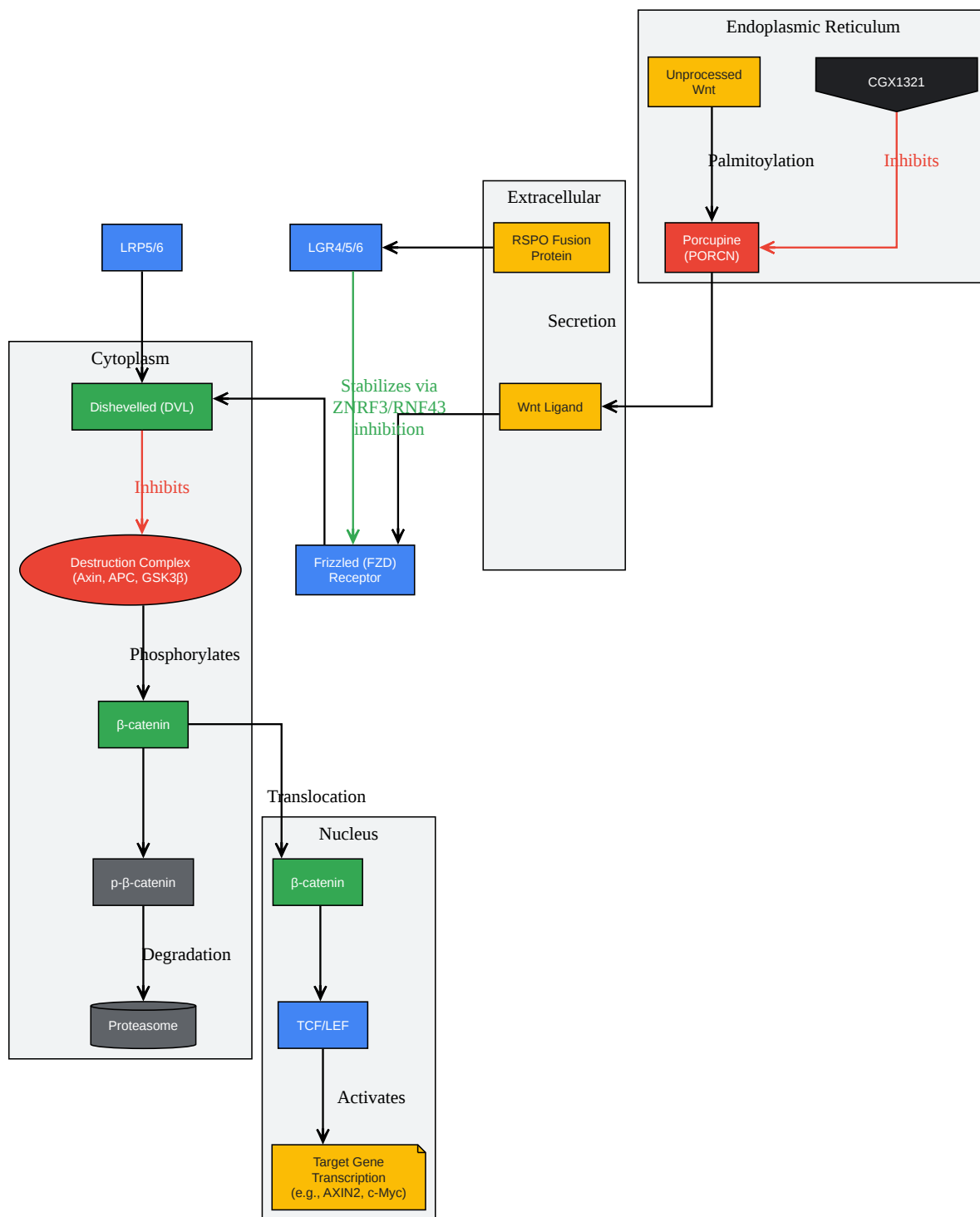
RSPO fusions are chromosomal rearrangements that lead to the overexpression of RSPO proteins, which are potent sensitizers of Wnt signaling.^{[4][5][6]} These fusions are found in a subset of colorectal and other GI cancers and are often mutually exclusive with mutations in the APC gene, suggesting they are a primary driver of tumorigenesis through Wnt pathway hyperactivation.^{[5][6]} This guide provides a comprehensive overview of the preclinical and clinical investigation of **CGX1321** in the context of RSPO fusion-positive tumors.

Mechanism of Action: Targeting the Wnt Pathway

The canonical Wnt signaling pathway is tightly regulated. In the absence of Wnt ligands, a "destruction complex" phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. The E3 ubiquitin ligases ZNRF3 and RNF43 act as negative regulators by marking the Wnt receptor Frizzled (FZD) for degradation.

RSPO proteins enhance Wnt signaling by binding to Leucine-rich repeat-containing G-protein coupled receptors (LGRs) 4/5/6, which then sequester ZNRF3/RNF43.[4] This sequestration prevents the degradation of FZD receptors, leading to a significant increase in Wnt signaling sensitivity.[7] In RSPO fusion-positive cancers, the fusion leads to potent and ligand-independent Wnt pathway activation.[6]

CGX1321 is a small molecule inhibitor that targets Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum.[2][8] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to FZD receptors.[2] By inhibiting PORCN, **CGX1321** prevents the secretion of all Wnt ligands, effectively shutting down both canonical and non-canonical Wnt signaling and inhibiting the growth of Wnt-driven tumors.[2][8]



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Caption: Wnt signaling pathway and the inhibitory mechanism of **CGX1321**.

Preclinical Evidence

Preclinical studies have demonstrated the potent activity of **CGX1321** in tumor models with Wnt pathway alterations.

- **In Vitro Activity:** **CGX1321** is a highly potent PORCN inhibitor with a 50% inhibitory concentration (IC50) of 0.45 nM.[\[9\]](#)
- **Patient-Derived Xenograft (PDX) Models:** In PDX models derived from Asian cancer patients with RSPO2 fusions, daily oral administration of **CGX1321** led to a significant reduction in tumor growth.[\[10\]](#) The treatment was shown to effectively block Wnt signaling, as evidenced by reduced mRNA levels of the Wnt target gene Axin2.[\[10\]](#) These studies confirmed that RSPO fusions could serve as a predictive biomarker for sensitivity to **CGX1321**.[\[10\]](#)

| Preclinical Model | Genetic Alteration | CGX1321 Dose | Outcome | Biomarker Change |
|------------------------------------|--------------------|----------------|-------------------------------------|-----------------------------|
| PDX Models (GA007, CR3056, GA3055) | RSPO2 Fusion | 1 mg/kg, daily | Significant tumor growth inhibition | Decreased Axin2 mRNA levels |

Clinical Investigation of CGX1321

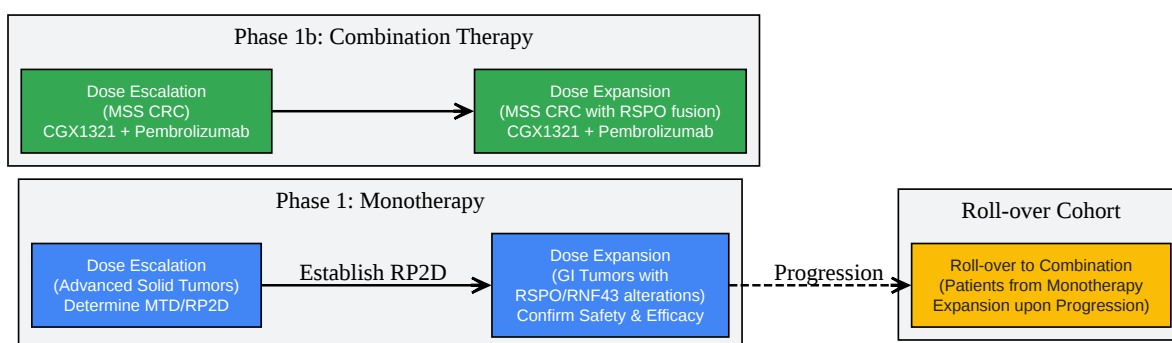
CGX1321 has been evaluated in first-in-human Phase 1/1b clinical trials in the United States (NCT02675946) and China (NCT03507998) for patients with advanced solid tumors, with a focus on GI cancers harboring RSPO fusions or RNF43 mutations.[\[1\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols: Clinical Trial Design

The studies consisted of multiple parts designed to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of **CGX1321**.[\[12\]](#)

- **Phase 1 (Dose Escalation):** Enrolled patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **CGX1321** monotherapy.[\[12\]](#) Doses ranged from 3 to 18 mg administered orally once daily for 21 days of a 28-day cycle.[\[12\]](#)

- Phase 1 (Dose Expansion): Enrolled patients with specific genetic alterations (RSPO fusions or RNF43 mutations) in GI cancers to further evaluate the safety and efficacy of **CGX1321** monotherapy at the established RP2D.[1][12]
- Phase 1b (Combination Therapy): Evaluated **CGX1321** in combination with the anti-PD-1 antibody pembrolizumab in patients with microsatellite stable (MSS) colorectal cancer (CRC).[1][11][12] This arm was based on the rationale that Wnt signaling contributes to an immunosuppressive tumor microenvironment.[1][9]
- Key Objectives: The primary objectives were to assess safety and tolerability.[12] Secondary objectives included characterizing the PK/PD profile and evaluating preliminary anti-tumor activity.[12]



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